2-Chloro-4-methylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150518. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

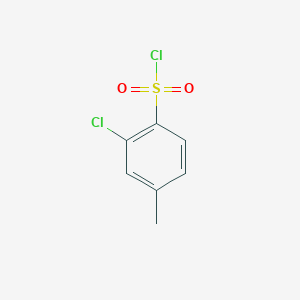

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLSLOCDIEDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302374 | |

| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55311-94-9 | |

| Record name | 55311-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in organic and medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic sulfonyl chloride. The molecule consists of a benzene ring substituted with a chloro group, a methyl group, and a sulfonyl chloride functional group. The "2-chloro-4-methyl" designation indicates that the chloro group is at position 2 and the methyl group is at position 4 relative to the sulfonyl chloride group, which is at position 1 of the benzene ring.

The sulfonyl chloride group is highly reactive, making this compound a versatile reagent for introducing the 2-chloro-4-methylbenzenesulfonyl moiety into other molecules. This reactivity is central to its utility in chemical synthesis.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its isomer is presented in the table below for easy comparison.

| Property | Value | Reference Isomer (4-chloro-2-methylbenzenesulfonyl chloride) |

| CAS Number | 55311-94-9 | 56157-92-7 |

| Molecular Formula | C₇H₆Cl₂O₂S | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol | 225.09 g/mol |

| Appearance | Solid | Colorless to yellowish crystal |

| Melting Point | Not available | 54 °C |

| Boiling Point | Not available | 295.3 °C (Predicted) |

| Density | Not available | 1.458 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethyl acetate. | Insoluble in water; soluble in organic solvents. |

| InChI Key | JWFLSLOCDIEDGQ-UHFFFAOYSA-N | Not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arenesulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. For this compound, the starting material would be 3-chlorotoluene.

Reaction:

3-Chlorotoluene + Chlorosulfonic acid → this compound + HCl

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas.

-

Reaction: Chlorosulfonic acid (2-3 equivalents) is placed in the flask and cooled in an ice-salt bath to 0-5 °C.

-

Addition of Substrate: 3-Chlorotoluene (1 equivalent) is added dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice with stirring. The solid product, this compound, precipitates out.

-

Purification: The precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The primary reaction of sulfonyl chlorides is nucleophilic substitution, where the chloride is displaced by a nucleophile.

Formation of Sulfonamides:

The most significant application of sulfonyl chlorides in drug development is the synthesis of sulfonamides. This is achieved by reacting the sulfonyl chloride with a primary or secondary amine. The resulting sulfonamide moiety is a key structural feature in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.

General Reaction:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

The diagram below illustrates the logical relationship in the formation of a sulfonamide, a common step in drug synthesis.

Caption: Formation of a sulfonamide from a sulfonyl chloride.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Class | Description |

| Skin Corrosion | Causes severe skin burns. |

| Eye Damage | Causes serious eye damage. |

| Respiratory | May cause respiratory irritation. |

Handling and Storage:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye/face protection. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

Synthesis of 2-Chloro-4-methylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-methylbenzenesulfonyl chloride, a key intermediate in the preparation of various pharmaceuticals and agrochemicals. This document details two prominent synthetic pathways, complete with experimental protocols and relevant quantitative data.

Introduction

This compound is a substituted aromatic sulfonyl chloride. Its structural features, including the chloro and methyl groups on the benzene ring, make it a versatile reagent in organic synthesis. The sulfonyl chloride functional group is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-4-methylbenzenesulfonyl moiety into a wide range of molecules. This is particularly valuable in medicinal chemistry for the synthesis of sulfonamide derivatives, a class of compounds with diverse biological activities.

Synthetic Pathways

Two primary routes for the synthesis of this compound are detailed below: a direct chlorosulfonation of 2-chloro-4-methyltoluene and a multi-step synthesis commencing from toluene.

Route 1: Direct Chlorosulfonation of 2-Chloro-4-methyltoluene

This method represents the most direct approach to the target molecule, involving the reaction of 2-chloro-4-methyltoluene with chlorosulfonic acid. The electrophilic sulfonylating agent attacks the aromatic ring, with the position of substitution directed by the existing chloro and methyl groups.

The following protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds[1].

-

In a 5-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an outlet for hydrogen chloride gas, place 3.5 kg (2 L) of chlorosulfonic acid.

-

Cool the flask in an ice-water bath to maintain a temperature between 0 and 5 °C.

-

Slowly add 1.0 mole of 2-chloro-4-methyltoluene from the dropping funnel over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. The evolved hydrogen chloride should be directed to a suitable gas trap.

-

After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto 6-7 kg of crushed ice with stirring.

-

The oily layer of this compound will separate. Separate the organic layer and wash it with cold water.

-

For purification, the crude product can be distilled under reduced pressure.

Route 2: Multi-step Synthesis from Toluene

This pathway involves a three-step process starting from toluene, proceeding through toluenesulfonic acid and chlorotoluenesulfonic acid intermediates[2].

The following protocol is based on the process described in US Patent 4,131,619A[2].

Step 1: Formation of Toluenesulfonic Acid

-

In a suitable reactor with an anhydrous chlorinated hydrocarbon medium (e.g., 1,2-dichloroethane), react toluene with sulfur trioxide to form a solution of toluenesulfonic acid.

Step 2: Chlorination to Chlorotoluenesulfonic Acid

-

To the solution from Step 1, introduce chlorine gas in the presence of a catalytic amount of iodine.

-

Maintain the reaction temperature between 90 °C and 120 °C during chlorination. This will yield a solution of chlorotoluenesulfonic acid.

Step 3: Conversion to this compound

-

React the chlorotoluenesulfonic acid solution from Step 2 with chlorosulfonic acid.

-

This final step forms a solution of the desired this compound in the chlorinated hydrocarbon medium. The product can then be isolated and purified.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and its key intermediate.

| Synthetic Route/Step | Starting Material | Product | Yield | Purity | Reference |

| Chlorination of 4-methylsulfonyltoluene | 4-methylsulfonyltoluene | 2-chloro-4-methylsulfonyltoluene (intermediate) | 94.8% (molar) | 96.00% (by gas phase analysis) | [3] |

| Multi-step Synthesis from Toluene (Overall) | Toluene | This compound | > 90% | ~90% of the 2-chloro-4-isomer in the crude product | [2] |

Purification and Characterization

Purification:

The crude this compound obtained from the synthesis can be purified by vacuum distillation. It is important to handle the compound with care as sulfonyl chlorides are reactive and can be sensitive to moisture.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Appearance: Expected to be a solid at room temperature[4].

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride - Google Patents [patents.google.com]

- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

2-chloro-4-methylbenzenesulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications. This document is intended to serve as a foundational resource for professionals working with this compound.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C7H6Cl2O2S.[1][2][3] It is also known by other names, including 2-chloro-4-methylbenzene-1-sulfonyl chloride.[1][2][4] The structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group.

CAS Number: 55311-94-9[1][2][3][5] InChI Key: JWFLSLOCDIEDGQ-UHFFFAOYSA-N[1][4]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C7H6Cl2O2S | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Exact Mass | 223.94700 u | [1][6] |

| Appearance | Solid | [4] |

| Boiling Point | 305.3 °C at 760 mmHg | [1][6] |

| Density | 1.458 g/cm³ | [1][6] |

| Flash Point | 138.4 °C | [1][6] |

| Refractive Index | 1.559 | [1] |

| Polar Surface Area (PSA) | 42.5 Ų | [1][6] |

| LogP (XLogP3) | 3.65670 | [1] |

| Purity | 95% | [4][5] |

Logical Relationships of Physical Properties

The following diagram illustrates the logical grouping of the physical properties of this compound.

Caption: Logical Grouping of Physical Properties.

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the provided search results, standard analytical methods are employed for such characterizations. Below are generalized protocols for key physical property measurements.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.

-

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure.

-

Apparatus: Distillation apparatus consisting of a small-scale boiling flask, a condenser, a thermometer, and a heating mantle.

-

Procedure:

-

A small volume of the liquid sample (if the compound is melted) is placed in the boiling flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure is also recorded.

-

Determination of Density

The density of a solid can be determined using a pycnometer.

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.

-

Procedure:

-

The weight of the clean, dry, and empty pycnometer is recorded.

-

A known weight of the solid sample is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent), and the weight is recorded. Care is taken to remove any air bubbles.

-

The pycnometer is then emptied, cleaned, and filled with only the immersion liquid, and its weight is recorded.

-

The density of the solid is calculated using the weights obtained and the known density of the immersion liquid.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A small amount of the liquid sample (melted solid) is placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

-

The following diagram outlines a general workflow for the characterization of a chemical compound's physical properties.

Caption: Experimental Workflow for Characterization.

References

An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-chloro-4-methylbenzenesulfonyl chloride, a versatile reagent in organic synthesis. The document details its core reactions, outlines experimental protocols, and presents available quantitative data.

Core Reactivity Profile

This compound is an aromatic sulfonyl chloride characterized by the presence of a chloro and a methyl group on the benzene ring. This substitution pattern influences its reactivity, primarily centered around the highly electrophilic sulfonyl chloride group (-SO₂Cl). The sulfur atom in the sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its primary applications in the synthesis of sulfonamides and sulfonate esters.

Key Chemical Reactions

The principal reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur.

Sulfonamide Formation

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1] The general reaction proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated in situ.[1]

General Reaction Scheme:

Sulfonate Ester Formation

In a similar fashion, this compound reacts with alcohols and phenols in the presence of a base to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as leaving groups in nucleophilic substitution and elimination reactions.

General Reaction Scheme:

Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-4-methylbenzenesulfonic acid. While specific kinetic data for this compound is not available, studies on structurally similar aromatic sulfonyl chlorides indicate that hydrolysis proceeds via an Sₙ2 mechanism.[2] The rate of hydrolysis can be influenced by pH and the presence of organic co-solvents.[2]

General Reaction Scheme:

Quantitative Data

Specific quantitative data for the reactions of this compound is limited in publicly accessible literature. However, yields for analogous reactions with other sulfonyl chlorides are often reported to be high, frequently exceeding 80-90% under optimized conditions. For instance, the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide from 2-aminophenol and 4-methylbenzenesulfonyl chloride has been reported with a 91% yield.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 55311-94-9 | [3][4] |

| Molecular Formula | C₇H₆Cl₂O₂S | [3][4] |

| Molecular Weight | 225.09 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively documented, the following are representative procedures for the synthesis of sulfonamides and sulfonate esters based on established methods for analogous sulfonyl chlorides.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-2-chloro-4-methylbenzenesulfonamides

This protocol is adapted from general methods for the synthesis of sulfonamides from sulfonyl chlorides.[1]

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine in anhydrous DCM.

-

Add the anhydrous base (pyridine or triethylamine) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of 2-Chloro-4-methylbenzenesulfonate Esters

This protocol is a general procedure for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.

Materials:

-

This compound

-

Alcohol or phenol (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

In a dry flask, dissolve the alcohol or phenol in anhydrous DCM.

-

Add the anhydrous base to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as indicated by TLC.

-

Work-up the reaction by adding water and separating the organic layer.

-

Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting sulfonate ester by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

No specific signaling pathways involving this compound are documented. However, its derivatives, particularly sulfonamides, are known to interact with various biological targets. The general workflow for the synthesis and purification of its derivatives can be visualized.

Caption: General workflow for the synthesis and purification of derivatives of this compound.

Logical Relationships in Reactivity

The reactivity of this compound is governed by the electrophilic nature of the sulfonyl sulfur, which readily undergoes nucleophilic attack.

Caption: Logical relationship of the core reactivity of this compound with nucleophiles.

Conclusion

This compound is a valuable synthetic building block, primarily utilized for the preparation of sulfonamides and sulfonate esters. Its reactivity is dominated by the electrophilic sulfonyl chloride group. While specific quantitative data and detailed experimental protocols for this particular compound are scarce in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of aromatic sulfonyl chlorides. The protocols and information provided in this guide serve as a foundation for researchers and scientists working with this compound in synthetic and medicinal chemistry applications. Further research is warranted to fully characterize the kinetics and optimize the reaction conditions for this specific reagent.

References

molecular weight of 2-chloro-4-methylbenzenesulfonyl chloride

An In-depth Technical Guide to 2-Chloro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It covers the compound's chemical properties, synthesis, reactivity, and handling protocols, presenting data in a structured format for ease of use by professionals in research and development.

Chemical Identity and Properties

This compound is an aromatic sulfonyl chloride compound. Its structure features a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. These features make it a valuable reagent for introducing the 2-chloro-4-methylphenylsulfonyl moiety into various molecules.

Data Presentation: Physicochemical Properties

All quantitative data regarding the compound's properties are summarized in the table below for clear reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3][4] |

| CAS Number | 55311-94-9 | [1][2][3][4] |

| Appearance | Solid; Colorless to yellowish crystal | [3][5] |

| Purity | ≥95% | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ether, ethyl acetate). | [5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-chloro-4-methylbenzene-1-sulfonyl chloride, 2-Chlor-p-toluolsulfochlorid | [1][3] |

Synthesis and Experimental Protocols

The synthesis of benzenesulfonyl chlorides is typically achieved through the chlorosulfonation of the corresponding aromatic compound. For this compound, the logical precursor is 2-chloro-4-methyltoluene.

Mandatory Visualization: Synthesis Pathway

The diagram below illustrates the general synthetic route for the preparation of this compound from 2-chloro-4-methyltoluene.

Caption: Synthesis of this compound.

Experimental Protocols: Synthesis via Chlorosulfonation

While specific, validated protocols for this exact compound are proprietary, a general procedure can be adapted from the well-established synthesis of benzenesulfonyl chloride.[6]

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2-chloro-4-methyltoluene

-

Chlorosulfonic acid (a significant molar excess)

-

Crushed ice

-

Carbon tetrachloride (or other suitable organic solvent like dichloromethane)

-

Dilute sodium carbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and an exit tube for HCl gas, place the chlorosulfonic acid and cool it in an ice-water bath.

-

Addition of Substrate: Slowly add 2-chloro-4-methyltoluene to the cooled, stirring chlorosulfonic acid. The temperature should be carefully maintained between 20-25°C to control the reaction rate and prevent side reactions.[6] The evolving hydrogen chloride gas must be directed to a fume hood or an appropriate gas trap.[6]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature to ensure the reaction goes to completion.[6]

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice to quench the excess chlorosulfonic acid.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., carbon tetrachloride) to extract the product. Separate the organic layer.[6]

-

Washing: Wash the organic layer with a dilute sodium carbonate solution to remove any remaining acidic impurities, followed by a water wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation under reduced pressure or recrystallization.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Mandatory Visualization: General Experimental Workflow

The following diagram outlines a typical workflow for using this reagent in a sulfonylation reaction.

Caption: Workflow for a typical sulfonylation reaction.

Applications in Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[5] Its key application is in the formation of sulfonamides and sulfonate esters.

-

Sulfonamide Synthesis: It reacts readily with primary and secondary amines in the presence of a base (like pyridine or triethylamine) to form the corresponding N-substituted sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry.

-

Sulfonate Ester Synthesis: The reaction with alcohols or phenols yields sulfonate esters. These esters are often used as leaving groups in subsequent nucleophilic substitution reactions.

Safety and Handling

This compound is classified as an irritating and corrosive compound.[5] It is reactive towards moisture and nucleophiles.

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5] Avoid direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from moisture, as it can hydrolyze to the corresponding sulfonic acid. Keep containers tightly sealed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases, as these can lead to vigorous or dangerous reactions.[5]

References

stability and storage conditions for 2-chloro-4-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of in-depth, publicly accessible stability studies on this specific compound, this guide synthesizes information from safety data sheets (SDS) and related chemical literature to provide the most accurate and relevant recommendations for its handling and storage.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][3] |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 13 - 15 °C (55 - 59 °F) | |

| Boiling Point | 251 - 252 °C (484 - 486 °F) | |

| Density | 1.384 g/mL at 25 °C (77 °F) |

Stability Profile

This compound is a reactive chemical, and its stability is significantly influenced by environmental conditions. The primary degradation pathway of concern is hydrolysis.

Key Stability Characteristics:

-

Moisture Sensitivity : The compound is noted to be moisture-sensitive. It readily reacts with water, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is characteristic of sulfonyl chlorides and is a critical consideration for storage and handling. While specific hydrolysis kinetics for this compound are not available, a related compound, 4-methylbenzenesulfonyl chloride, hydrolyzes rapidly in water, with a half-life of approximately 2.2 to 2.6 minutes at 25°C across a pH range of 4.0 to 9.0.[4] This suggests that this compound is also likely to hydrolyze quickly in the presence of water.

-

Thermal Stability : The product is chemically stable under standard ambient conditions (room temperature). However, intense heating can lead to the formation of explosive mixtures with air.

-

Incompatible Materials : Information regarding specific incompatible materials is not detailed in the provided search results. However, as a reactive acid chloride, it is prudent to avoid contact with strong bases, alcohols, and amines, as these will react with the sulfonyl chloride group.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on available safety data.

| Storage Parameter | Recommendation | Rationale | Source |

| Temperature | Cool, well-ventilated place. Some sources recommend 2 - 8 °C. | To minimize degradation and potential pressure build-up. | [5][6] |

| Atmosphere | Dry. Store under nitrogen. | To prevent hydrolysis due to atmospheric moisture. | [5] |

| Container | Tightly closed original container. Store in a corrosive-resistant container with a resistant inner liner. Avoid metal containers. | To prevent moisture ingress and reaction with the container material. | [5][6] |

| Location | Store locked up in a designated corrosives area, away from incompatible materials and foodstuff containers. | To ensure safety and prevent accidental contact or reaction. | [5][6] |

Experimental Protocols for Stability Assessment (General Methodology)

While specific experimental protocols for the stability testing of this compound are not provided in the search results, a general approach for assessing the hydrolytic stability of sulfonyl chlorides can be outlined. This methodology is based on protocols for similar compounds, such as 4-methylbenzenesulfonyl chloride.[4]

Objective: To determine the rate of hydrolysis of this compound at a given temperature and pH.

Materials:

-

This compound

-

Acetonitrile (or another suitable water-miscible organic solvent)

-

Buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Constant temperature bath or incubator

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

-

Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the this compound stock solution to a pre-equilibrated buffered aqueous solution to initiate the hydrolysis reaction.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the withdrawn sample, for example, by dilution with a cold organic solvent, to prevent further degradation before analysis.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. The degradation product, 2-chloro-4-methylbenzenesulfonic acid, can also be monitored.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the rate constant and half-life of the hydrolysis reaction from this data.

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Workflow for the safe storage and handling of this compound.

Safety and Handling Precautions

Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are essential.

-

Personal Protective Equipment : Wear protective gloves, clothing, and eye/face protection.[5]

-

Engineering Controls : Handle in a well-ventilated place, such as a fume hood, to avoid inhalation of dust or vapors.[5]

-

First Aid :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the skin with water/shower.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion : Rinse mouth. Do NOT induce vomiting.[5]

-

-

Spills : In case of a spill, avoid substance contact and ensure adequate ventilation. Absorb with liquid-absorbent material and dispose of it properly. Do not let the product enter drains.

This guide provides a summary of the available information on the stability and storage of this compound. For all laboratory work, it is crucial to consult the most up-to-date Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-4-methylbenzenesulfonyl chloride is provided below.

| Property | Value |

| CAS Number | 55311-94-9[1][2][3] |

| Molecular Formula | C₇H₆Cl₂O₂S[1][2][3] |

| Molecular Weight | 225.09 g/mol [1][2] |

| Appearance | Solid[1] |

Solubility Profile

Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible sources. However, based on available information and the general behavior of related sulfonyl chlorides, a qualitative solubility profile can be inferred. The solubility of sulfonyl chlorides is largely influenced by the polarity of the solvent.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | Water | Insoluble |

| Dichloromethane | Soluble | |

| Ether | Soluble | |

| Ethyl acetate | Soluble | |

| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | Water | Limited solubility[4] |

| Ethanol | Soluble[4] | |

| Acetone | Soluble[4] | |

| Chloroform | Soluble[4] | |

| 4-Chlorobenzenesulfonyl chloride | Ether | Very soluble[5] |

| Benzene | Very soluble[5] | |

| Hot Water | Decomposes[5] | |

| Hot Alcohol | Decomposes[5] |

Note: The solubility of solids in liquids generally increases with temperature.[4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

3.1. Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid and straightforward assessment of solubility.

Materials:

-

This compound

-

Selection of anhydrous organic solvents

-

Small, dry test tubes

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background to determine the degree of dissolution.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Saturated solution filtration apparatus (e.g., syringe with a fine frit filter)

-

Pre-weighed glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. An excess is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the mixture to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a syringe fitted with a fine frit filter to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed glass vial or evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the vial or dish in a desiccator to cool to room temperature.

-

Weigh the vial or dish containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound and applying that data in a research and development context.

Caption: Logical workflow for solubility assessment.

Conclusion

While quantitative solubility data for this compound is sparse, a qualitative understanding of its behavior in various organic solvents can be established. For applications requiring precise solubility information, the experimental protocols provided in this guide offer a robust framework for its determination. This knowledge is essential for optimizing reaction conditions, improving purification methods, and advancing drug development processes that utilize this important synthetic intermediate.

References

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electrophilic nature of the sulfur atom in sulfonyl chlorides (R-SO₂Cl), a cornerstone of their reactivity and widespread utility in organic synthesis, particularly in the development of pharmaceuticals.[1] The high reactivity of these compounds stems from the potent electrophilicity of the sulfur atom, making them highly susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity, present quantitative data to compare the reactivity of various sulfonyl chlorides, provide detailed experimental protocols for their study, and illustrate the key reaction mechanisms and experimental workflows.

Core Concepts of Sulfonyl Chloride Electrophilicity

The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic.[2] Nucleophilic attack on this electrophilic sulfur center is the fundamental step in the majority of reactions involving sulfonyl chlorides, such as the formation of sulfonamides with amines and sulfonate esters with alcohols.[3]

The electrophilicity, and thus the reactivity, of the sulfur atom is influenced by several key factors:

-

Electronic Effects of Substituents: The nature of the organic residue (R) attached to the sulfonyl group plays a crucial role. Electron-withdrawing groups on an aromatic ring (e.g., -NO₂, -CF₃) increase the electrophilicity of the sulfur atom by further delocalizing electron density away from it.[4][5] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity by pushing electron density towards the sulfonyl group. This effect can be quantified using the Hammett equation.[6]

-

Solvent Effects: The solvent in which the reaction is conducted can significantly impact the reaction rate. Polar solvents can stabilize the transition state of the nucleophilic attack, thereby accelerating the reaction. The Grunwald-Winstein equation is often employed to quantify the influence of the solvent's ionizing power and nucleophilicity on the solvolysis rates of sulfonyl chlorides.[7][8]

-

Nature of the Nucleophile: The strength of the attacking nucleophile is a primary determinant of the reaction rate. Stronger nucleophiles react more rapidly with sulfonyl chlorides. The relative reactivity of different nucleophiles towards sulfonyl chlorides provides insight into the mechanism of these reactions.[9]

Quantitative Analysis of Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides can be quantitatively assessed and compared using several linear free-energy relationships and kinetic parameters. The following table summarizes key data for a selection of sulfonyl chlorides, providing a comparative view of their electrophilicity under various conditions.

| Sulfonyl Chloride | Reaction/Solvent System | Parameter | Value | Reference(s) |

| p-Toluenesulfonyl chloride | Reaction with various anilines in methanol | Hammett ρ (for aniline) | Varies with aniline | [6] |

| Benzenesulfonyl chloride | Solvolysis in 30% dioxane/70% water at 20 °C | Hammett ρ | +0.37 (with p-NO₂) | [7] |

| Benzenesulfonyl chloride | Solvolysis in 50% water/50% acetone | Hammett ρ | +0.82 (with p-CH₃) | [10] |

| p-Nitrobenzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein l | 1.54 ± 0.07 | [11] |

| p-Nitrobenzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein m | 0.69 ± 0.03 | [11] |

| Benzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein l | 1.26 ± 0.05 | [11] |

| Benzenesulfonyl chloride | Solvolysis in various hydroxylic solvents at 35.0 °C | Grunwald-Winstein m | 0.65 ± 0.02 | [11] |

| Methanesulfonyl chloride | Solvolysis in H₂O at 20 °C | KSIE (kH₂O/kD₂O) | 1.568 ± 0.006 | [7] |

| Benzenesulfonyl chloride | Solvolysis in H₂O at 20 °C | KSIE (kH₂O/kD₂O) | 1.564 ± 0.006 | [7] |

| trans-β-Styrenesulfonyl chloride | Solvolysis in H₂O | KSIE (kH₂O/kD₂O) | 1.46 | [12] |

| trans-β-Styrenesulfonyl chloride | Solvolysis in MeOH | KSIE (kMeOH/kMeOD) | 1.76 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electrophilicity and reactivity of sulfonyl chlorides.

Protocol 1: Synthesis of a Substituted Benzenesulfonyl Chloride (e.g., p-Nitrobenzenesulfonyl Chloride)

This protocol is adapted from established methods for the synthesis of arylsulfonyl chlorides from the corresponding disulfide.[4][13]

Materials:

-

Di-p-nitrophenyl disulfide

-

Dichloroethane

-

Chlorine gas (Cl₂)

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

5-10% Sodium chloride (NaCl) solution or 10-20% Hydrochloric acid (HCl) solution

-

Ice

Procedure:

-

Chlorinative Cleavage of the Disulfide:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, suspend di-p-nitrophenyl disulfide in a mixture of dichloroethane and an aqueous solution of NaCl or HCl. The typical mass ratio is 1 part disulfide to 2 parts dichloroethane and 3 parts aqueous solution.

-

Heat the mixture to 55-60 °C with vigorous stirring.

-

Slowly bubble chlorine gas through the suspension while maintaining the temperature. The progress of the reaction can be monitored by the disappearance of the solid disulfide.

-

After the reaction is complete, continue stirring for an additional 30 minutes.

-

Cool the mixture to 30 °C and allow the layers to separate. Remove the aqueous layer.

-

-

Conversion to the Sulfonyl Chloride:

-

To the organic layer containing the resulting sulfenyl chloride, add a catalytic amount of DMF.

-

Cool the mixture to 30-40 °C and slowly add thionyl chloride dropwise. The molar ratio of disulfide to chlorine to thionyl chloride is typically 1:6:2.2.

-

After the addition is complete, maintain the temperature and stir for 3 hours.

-

Monitor the reaction for completion (e.g., by TLC or GC).

-

-

Work-up and Isolation:

-

Carefully quench the reaction mixture by pouring it onto crushed ice with stirring.

-

Separate the organic layer, wash it with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude p-nitrobenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Protocol 2: Kinetic Analysis of Sulfonyl Chloride Solvolysis by Conductometry

This method is suitable for following the solvolysis of sulfonyl chlorides in aqueous or mixed aqueous-organic solvents, as the reaction produces ionic species (sulfonic acid and HCl), leading to a change in conductivity.

Materials and Equipment:

-

Sulfonyl chloride of interest

-

High-purity solvent (e.g., deionized water, or a mixture of water and an organic solvent like acetone or ethanol)

-

Conductivity meter with a temperature-controlled cell

-

Thermostatted water bath

-

Stock solution of the sulfonyl chloride in a suitable inert solvent (e.g., acetone)

Procedure:

-

Instrument Setup and Calibration:

-

Set the thermostatted water bath to the desired reaction temperature (e.g., 25.0 °C) and allow the conductivity cell to equilibrate.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

-

Reaction Initiation:

-

Pipette a known volume of the reaction solvent into the temperature-controlled conductivity cell.

-

Allow the solvent to reach thermal equilibrium.

-

Inject a small, known volume of the sulfonyl chloride stock solution into the cell with rapid mixing to initiate the reaction. The final concentration of the sulfonyl chloride should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.

-

-

Data Acquisition:

-

Immediately begin recording the conductivity of the solution as a function of time.

-

Continue data collection for at least three half-lives of the reaction.

-

-

Data Analysis:

-

The observed first-order rate constant (kobs) can be determined by fitting the conductivity-time data to a first-order rate equation. The Guggenheim method or a non-linear least-squares fitting algorithm can be used.

-

The rate constant is typically calculated from the slope of a plot of ln(C∞ - Ct) versus time, where Ct is the conductivity at time t and C∞ is the conductivity at infinite time (i.e., after the reaction is complete).

-

Protocol 3: Monitoring Sulfonamide Formation by UV-Visible Spectroscopy

This protocol is applicable when either the sulfonyl chloride, the amine, or the resulting sulfonamide has a distinct UV-Vis absorbance that changes predictably during the reaction.

Materials and Equipment:

-

Sulfonyl chloride

-

Amine nucleophile (e.g., aniline)

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Spectral Scans:

-

Prepare dilute solutions of the sulfonyl chloride, the amine, and the expected sulfonamide product in the chosen solvent.

-

Acquire the UV-Vis spectrum of each component to identify a suitable wavelength for monitoring the reaction, where there is a significant change in absorbance as the reaction progresses.

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.

-

Prepare a solution of the amine in the solvent in a cuvette, ensuring pseudo-first-order conditions (i.e., the amine concentration is in large excess, typically at least 10-fold, compared to the sulfonyl chloride).

-

Place the cuvette in the spectrophotometer and record the initial absorbance at the chosen wavelength.

-

Initiate the reaction by adding a small volume of a concentrated stock solution of the sulfonyl chloride to the cuvette, followed by rapid mixing.

-

Immediately begin recording the absorbance at the selected wavelength as a function of time.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(At - A∞) or ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The choice of plot depends on whether the product or reactant is being monitored.

-

The second-order rate constant can be determined by dividing kobs by the concentration of the amine (the reactant in excess).

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows related to the study of sulfonyl chloride electrophilicity.

Caption: SN2 mechanism for nucleophilic substitution on a sulfonyl chloride.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 8. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]

- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hydrolysis of 2-Chloro-4-methylbenzenesulfonyl Chloride to 2-Chloro-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2-chloro-4-methylbenzenesulfonyl chloride to its corresponding sulfonic acid. Due to the limited availability of direct experimental data for this specific transformation, this guide presents a generalized methodology based on established principles of arylsulfonyl chloride hydrolysis and data from analogous compounds.

Introduction

The hydrolysis of arylsulfonyl chlorides is a fundamental transformation in organic synthesis, yielding arylsulfonic acids which are crucial intermediates in the pharmaceutical and dye industries. 2-Chloro-4-methylbenzenesulfonic acid, the product of the hydrolysis of this compound, is a valuable building block in the synthesis of various complex organic molecules. This guide outlines the theoretical and practical aspects of this hydrolysis reaction.

Reaction Mechanism and Kinetics

The hydrolysis of arylsulfonyl chlorides in neutral or alkaline conditions generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. In this mechanism, a water molecule or a hydroxide ion acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.

The reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, thereby accelerating the rate of hydrolysis. The hydrolysis of sulfonyl chlorides can be sensitive to the pH of the reaction medium.

Experimental Protocol (Proposed)

While a specific protocol for the hydrolysis of this compound is not extensively documented, the following procedure is proposed based on the hydrolysis of analogous compounds, such as p-toluenesulfonyl chloride.

Materials:

-

This compound

-

Purified water

-

Sodium bicarbonate (optional, for neutralization)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

-

Hydrolysis: To the sulfonyl chloride, add a sufficient volume of purified water. The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

After completion of the reaction (as indicated by the disappearance of the starting material), the reaction mixture is cooled to room temperature.

-

If the resulting solution is acidic, it can be neutralized with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

The aqueous solution is then washed with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

The aqueous layer, containing the sodium salt of the sulfonic acid, is then acidified with concentrated hydrochloric acid until it is strongly acidic (pH 1-2).

-

-

Isolation and Purification:

-

The precipitated 2-chloro-4-methylbenzenesulfonic acid is collected by vacuum filtration.

-

The solid is washed with a small amount of cold water to remove any remaining inorganic salts.

-

The product is then dried under vacuum to yield the purified sulfonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, typically involving water.

-

Quantitative Data

Due to the lack of specific experimental reports, the following table provides expected parameters based on the hydrolysis of similar arylsulfonyl chlorides.

| Parameter | Expected Value/Range | Notes |

| Reactants | ||

| This compound | 1 equivalent | |

| Water | 10-20 equivalents | Can act as both reactant and solvent. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 100 °C) | To ensure a reasonable reaction rate. |

| Reaction Time | 1 - 5 hours | Monitoring by TLC/HPLC is recommended. |

| Product | ||

| Yield | > 90% | Expected to be high for this type of reaction. |

| Purity | > 95% | After purification. |

Mandatory Visualizations

Reaction Pathway

Caption: Proposed SN2 mechanism for the hydrolysis of this compound.

Experimental Workflow

Caption: A logical workflow for the synthesis and purification of 2-chloro-4-methylbenzenesulfonic acid.

Safety Considerations

-

This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The hydrolysis reaction generates hydrochloric acid (HCl), which is a corrosive gas. Ensure proper ventilation and consider using a trap to neutralize the evolved HCl gas.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This technical guide provides a framework for understanding and performing the hydrolysis of this compound. While specific experimental data for this substrate is limited, the provided protocol, based on established chemical principles and analogous reactions, offers a reliable starting point for researchers. The successful synthesis of 2-chloro-4-methylbenzenesulfonic acid through this method will provide a valuable intermediate for further synthetic applications in drug discovery and materials science. It is recommended that small-scale trial reactions are conducted to optimize the conditions for this specific transformation.

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 2-chloro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of sulfonamides utilizing 2-chloro-4-methylbenzenesulfonyl chloride. This key building block is valuable in medicinal chemistry for the development of novel therapeutic agents. The protocols outlined below are applicable for the synthesis of a diverse range of sulfonamide derivatives.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. This compound serves as a versatile reagent for introducing the 2-chloro-4-methylphenylsulfonyl moiety into molecules, which can modulate the physicochemical and pharmacological properties of the resulting compounds.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.

General Reaction:

Experimental Protocols

Two primary protocols are provided: a standard method for synthesis in an aprotic solvent and a microwave-assisted method for rapid synthesis.

Protocol 1: Standard Synthesis in Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This method is suitable for rapid, high-throughput synthesis of sulfonamide libraries.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

n-Hexane

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).

-

Microwave Irradiation: Expose the mixture to microwave irradiation for a predetermined time (typically 1-10 minutes) at a suitable power level. Monitor the reaction progress by TLC.

-

Workup: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.

-

Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product.

Data Presentation

The following table summarizes the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which are structurally related to the direct products of the described protocols and exhibit anticancer activity.[1][2] This data is presented as a representative example of the yields achievable with a closely related sulfonyl chloride.

| Entry | Amine (R-NH₂) | Product | Yield (%) |

| 1 | Aniline | N-(phenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 85 |

| 2 | 4-Methylaniline | N-(p-tolyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 88 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 91 |

| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 82 |

| 5 | Benzylamine | N-(benzyl)-N'-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidine | 90 |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Signaling Pathway: Anticancer Mechanism of Sulfonamide Carbonic Anhydrase Inhibitors

Sulfonamides derived from this compound can be designed to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors.[3][4][5] Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, leading to intracellular acidification and subsequent apoptosis.[3][4]

Caption: Inhibition of CA IX by sulfonamides leads to cancer cell apoptosis.

Signaling Pathway: Antibacterial Mechanism of Sulfonamide Carbonic Anhydrase Inhibitors

In bacteria, carbonic anhydrases are crucial for pH homeostasis, metabolism, and survival.[6] Sulfonamide inhibitors can disrupt these processes, making the bacteria more susceptible to other stresses or antibiotics.

Caption: Sulfonamide inhibition of bacterial carbonic anhydrase disrupts essential cellular processes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of hypoxia-inducible carbonic anhydrase-IX enhances hexokinase II inhibitor-induced hepatocellular carcinoma cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloro-4-methylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug discovery and development, the transient protection of reactive functional groups is a cornerstone strategy. Amines, being nucleophilic, often require protection to prevent undesired side reactions. The choice of a suitable protecting group is dictated by its ease of introduction, stability under various reaction conditions, and facile, selective removal.

This document provides detailed application notes and protocols for the use of 2-chloro-4-methylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. The resulting 2-chloro-4-methylbenzenesulfonamides are stable to a range of synthetic transformations and can be selectively deprotected under specific acidic or reductive conditions. The presence of the chloro and methyl substituents on the aromatic ring can modulate the reactivity and stability of the protecting group compared to simpler arylsulfonyl chlorides.

Advantages of the 2-Chloro-4-methylbenzenesulfonyl Group

-

Robust Protection: Forms stable sulfonamides that are resistant to many reagents and reaction conditions.

-

Ease of Introduction: Readily reacts with primary and secondary amines under standard conditions.

-

Selective Cleavage: Can be removed under specific acidic or reductive conditions, offering orthogonality with other protecting groups.

Applications

The 2-chloro-4-methylbenzenesulfonyl protecting group is a valuable tool in:

-

Pharmaceutical Synthesis: Protection of amine functionalities in complex intermediates during the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemical Development: Used in the synthesis of novel pesticides and herbicides.

-

General Organic Synthesis: A reliable protecting group for various synthetic transformations where amine reactivity needs to be masked.

Data Presentation

Table 1: Representative Conditions and Yields for the Protection of Amines with this compound

| Entry | Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 4 | 25 | >95 |

| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 0 to 25 | >95 |

| 3 | Diethylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 6 | 25 | >90 |

| 4 | Glycine methyl ester | NaHCO₃ | Dioxane/H₂O | 12 | 25 | ~90 |

Note: The yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Comparison of Deprotection Methods for 2-Chloro-4-methylbenzenesulfonamides

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Substrate Scope |

| Acidic Cleavage | Trifluoromethanesulfonic acid (TfOH) | Toluene | 110 | 1 - 6 | Effective for neutral and electron-deficient N-arylsulfonamides.[1][2][3] |

| Reductive Cleavage | Mg, Me₃SiCl, Ti(O-i-Pr)₄ | Tetrahydrofuran (THF) | 65 | 2 - 12 | Broad applicability, including for substrates sensitive to strong acids. |

| Reductive Cleavage | Na/naphthalene | Tetrahydrofuran (THF) | -78 to 0 | 1 - 4 | Effective but requires careful handling of sodium metal. |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the formation of a 2-chloro-4-methylbenzenesulfonamide from a primary amine.

Materials:

-